17-O-Acetylacuminolide
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Overview
Description
17-O-Acetylacuminolide is a natural product found in Neo-uvaria acuminatissima with data available.
Scientific Research Applications
Anti-Inflammatory Activity
17-O-Acetylacuminolide (AA) has demonstrated significant anti-inflammatory properties. In vitro and in vivo studies have shown that AA inhibits the release of tumor necrosis factor alpha (TNF-α) and reduces nitric oxide production. It also effectively downregulates various inflammatory cytokines and prevents the translocation of the nuclear factor kappa B (NF-κB), a key player in the inflammatory response. This suggests its potential as a lead compound for anti-inflammatory drug development (Achoui, Appleton, Abdulla, Awang, Mohd, & Mustafa, 2010).
Immunomodulatory Effects
AA has shown immunomodulatory effects, particularly in endothelial cells and macrophages, which are crucial in inflammation. In human umbilical vein endothelial cells, AA inhibited the expression of inflammatory proteins and chemokines, and hindered angiogenesis in vitro. It also downregulated gene expression related to inflammation in macrophage-like cells, providing further support for its anti-inflammatory potential across different models of inflammation (Achoui, Heyninck, Looi, Mustafa, Haegeman, & Mustafa, 2014).
Synthesis from Natural Sources
The synthesis of this compound from natural sources has been reported, highlighting its potential for pharmaceutical applications. The process involves the conversion of commercially available compounds to acuminolide and its derivatives, demonstrating the feasibility of producing this compound for further study and potential therapeutic use (Zoretic, Fang, Ribeiro, & Dubay, 1998).
Cytotoxicity in Cancer Research
In cancer research, related compounds have been isolated with cytotoxic properties, suggesting the potential of this compound in this field. Studies have shown that similar labdane diterpenoids exhibit cytotoxic activities, which may inform future research on this compound's potential in cancer therapeutics (Lee, Ma, Chai, Madulid, Lamont, O'neill, Besterman, Farnsworth, Soejarto, Cordell, Pezzuto, & Kinghorn, 1995).
Properties
Molecular Formula |
C22H32O6 |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
[(2S,3aR,5aS,9aS,9bR)-2-[(2R)-2-hydroxy-5-oxo-2H-furan-3-yl]-6,6,9a-trimethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-3a-yl]methyl acetate |
InChI |
InChI=1S/C22H32O6/c1-13(23)26-12-22-9-6-16-20(2,3)7-5-8-21(16,4)17(22)11-15(28-22)14-10-18(24)27-19(14)25/h10,15-17,19,25H,5-9,11-12H2,1-4H3/t15-,16-,17+,19+,21-,22-/m0/s1 |
InChI Key |
NOFRYDHCCCFKCU-IHBVCYBESA-N |
Isomeric SMILES |
CC(=O)OC[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@H](O2)C4=CC(=O)O[C@H]4O)(CCCC3(C)C)C |
SMILES |
CC(=O)OCC12CCC3C(CCCC3(C1CC(O2)C4=CC(=O)OC4O)C)(C)C |
Canonical SMILES |
CC(=O)OCC12CCC3C(CCCC3(C1CC(O2)C4=CC(=O)OC4O)C)(C)C |
Synonyms |
17-acetoxy-8a,12-epoxy-16-hydroxylabd-13(14)-en-15,16-olide 17-O-acetylacuminolide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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